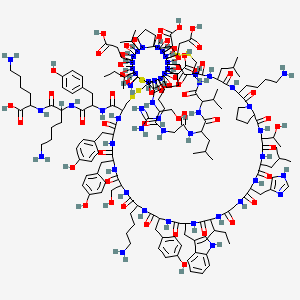![molecular formula C71H103N23O25S4 B612446 3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid CAS No. 740980-24-9](/img/structure/B612446.png)
3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Conotoxin VC 1.1 is a peptide neurotoxin derived from the venom of marine cone snails. It is known for its high specificity and potency in targeting neuronal nicotinic acetylcholine receptors (nAChRs) in the peripheral nervous system . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neuropathic pain .
Preparation Methods
Alpha-Conotoxin VC 1.1 is synthesized through chemical methods involving the formation of disulfide bonds. The synthesis process is complex due to the presence of multiple disulfide bonds, which require precise oxidative folding conditions to achieve the correct isomer . Industrial production methods focus on optimizing these conditions to enhance yield and purity. Strategies such as the substitution of disulfide bonds with diselenide bonds and N-to-C cyclization have been employed to improve the stability and efficacy of the compound .
Chemical Reactions Analysis
Alpha-Conotoxin VC 1.1 undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bonds is a critical step in its synthesis, requiring specific oxidative conditions . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as dithiothreitol. The major products formed from these reactions are the correctly folded isomers of the peptide, which exhibit the desired biological activity .
Scientific Research Applications
Alpha-Conotoxin VC 1.1 has a wide range of scientific research applications. In medicine, it is investigated for its potential to alleviate neuropathic pain by blocking specific subtypes of nAChRs . In biology, it serves as a valuable tool for studying the function and pharmacology of nAChRs . Additionally, its high specificity makes it an ideal molecular template for the development of new drug leads . In the field of chemistry, it is used to explore the structure-activity relationships of peptide neurotoxins .
Mechanism of Action
The mechanism of action of alpha-Conotoxin VC 1.1 involves the specific blockade of neuronal nicotinic acetylcholine receptors (nAChRs) in the peripheral nervous system . By binding to these receptors, the compound inhibits the transmission of pain signals, thereby providing analgesic effects . The molecular targets of alpha-Conotoxin VC 1.1 are the alpha3beta2 subtypes of nAChRs, which play a crucial role in pain perception .
Comparison with Similar Compounds
Alpha-Conotoxin VC 1.1 is unique among conotoxins due to its high specificity for the alpha3beta2 subtypes of nAChRs . Similar compounds include other alpha-conotoxins such as alpha-Conotoxin MII and alpha-Conotoxin ImI, which target different subtypes of nAChRs . The uniqueness of alpha-Conotoxin VC 1.1 lies in its potent analgesic effects and its potential for therapeutic applications in neuropathic pain .
Properties
| ACV1 specifically blocks a subtype of a class of receptors in the peripheral nervous system called neuronal nicotinic acetylcholine receptors (nAChR). | |
CAS No. |
740980-24-9 |
Molecular Formula |
C71H103N23O25S4 |
Molecular Weight |
1807.0 g/mol |
IUPAC Name |
3-[53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-butan-2-yl-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C71H103N23O25S4/c1-3-32(2)55-68(117)89-44(56(74)105)27-120-122-30-47-65(114)88-43(26-95)62(111)87-42(23-54(103)104)70(119)94-18-6-8-48(94)66(115)81-36(7-4-16-78-71(75)76)57(106)90-46(29-123-121-28-45(63(112)91-47)80-51(98)24-72)64(113)84-39(21-50(73)97)60(109)83-38(19-33-10-12-35(96)13-11-33)59(108)85-40(22-53(101)102)61(110)86-41(20-34-25-77-31-79-34)69(118)93-17-5-9-49(93)67(116)82-37(58(107)92-55)14-15-52(99)100/h10-13,25,31-32,36-49,55,95-96H,3-9,14-24,26-30,72H2,1-2H3,(H2,73,97)(H2,74,105)(H,77,79)(H,80,98)(H,81,115)(H,82,116)(H,83,109)(H,84,113)(H,85,108)(H,86,110)(H,87,111)(H,88,114)(H,89,117)(H,90,106)(H,91,112)(H,92,107)(H,99,100)(H,101,102)(H,103,104)(H4,75,76,78) |
InChI Key |
KJQOYUHYAZGPIZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>99 % |
sequence |
GCCSDPRCNYDHPEIC-NH2(Disulfide bridge between Cys2 and Cys8, Cys3 and Cys16) |
storage |
-20°C |
Synonyms |
Conotoxin Vc1.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)

